Piperidine-1,4-dicarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-6(11)5-1-3-10(4-2-5)7(9)12/h5H,1-4H2,(H2,8,11)(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKHLYAOYDRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Piperidine 1,4 Dicarboxamide and Its Derivatives
Core Piperidine-1,4-dicarboxamide Scaffold Construction
The synthesis of the this compound core typically involves a sequence of reactions to first build the substituted piperidine (B6355638) ring and then introduce the carboxamide functionalities.
Multi-Step Synthetic Strategies
The construction of the this compound scaffold is generally not achieved in a single step but through a well-designed multi-step sequence. A common retrosynthetic approach starts by disconnecting the two amide bonds, leading to a piperidine-4-carboxylic acid or a related derivative as a key intermediate.
A plausible and efficient synthetic route can be envisioned starting from a commercially available precursor like ethyl isonipecotate (ethyl piperidine-4-carboxylate). The synthesis would proceed through the following key stages:
N-Protection: The secondary amine of the piperidine ring is first protected to prevent side reactions in subsequent steps. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting ethyl isonipecotate with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Amidation at C4: The ester at the C4 position is converted to a primary carboxamide. This is typically achieved by ammonolysis, where the ester is treated with ammonia (B1221849).
Deprotection: The N-Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield piperidine-4-carboxamide. acgpubs.org
N-Acylation/Amidation at N1: The final step is the formation of the amide bond at the piperidine nitrogen. This can be accomplished by reacting piperidine-4-carboxamide with an appropriate acylating agent, followed by amidation. For the parent this compound, this would involve reaction with a reagent like chlorosulfonyl isocyanate followed by hydrolysis, or a more direct approach using an activated carbamoylating agent.
Alternatively, multi-component reactions (MCRs) offer a pathway to construct highly substituted piperidine rings in a single step, which can then be further modified to introduce the dicarboxamide functionality. researchgate.net For instance, a Ugi four-component reaction could potentially be employed to generate a complex piperidine derivative that already contains an amide group at the 4-position, which could then be N-acylated. researchgate.net
Key Bond Formation Reactions (e.g., Amide Coupling, Nucleophilic Substitutions)
The formation of the two amide bonds in this compound relies on robust and well-established amide coupling reactions. luxembourg-bio.comresearchgate.nethepatochem.com
Amide Coupling: This is the cornerstone for creating the C-N bond of the carboxamide groups. The general principle involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.net
For the C4-Carboxamide: Starting from piperidine-4-carboxylic acid, the carboxylic acid group can be activated using a variety of coupling reagents. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. acgpubs.orgluxembourg-bio.comhepatochem.com The activated acid is then reacted with an ammonia source to form the primary amide.
For the N1-Carboxamide: The secondary amine of a piperidine-4-carboxamide intermediate is nucleophilic and can react with an activated carboxyl group or its equivalent. For instance, acylation with an acyl chloride in the presence of a base would form the N-acyl derivative.
Below is a table summarizing common amide coupling reagents:
| Coupling Reagent | Abbreviation | Typical Additive | Key Features |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, DMAP | Water-soluble urea (B33335) byproduct, easy removal. acgpubs.org |
| Dicyclohexylcarbodiimide | DCC | HOBt | Forms insoluble dicyclohexylurea byproduct, removed by filtration. luxembourg-bio.com |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | Highly effective but produces a carcinogenic byproduct (HMPA). |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | - | Similar to BOP but avoids the formation of HMPA. |
Nucleophilic Substitutions: Nucleophilic substitution reactions are fundamental to building the piperidine ring itself from acyclic precursors. nih.govnih.gov One strategy involves the intramolecular cyclization of a halogenated amide. nih.govmdpi.com In this one-pot method, a suitable acyclic amide is activated, reduced, and then undergoes an intramolecular nucleophilic substitution to form the piperidine ring. nih.gov This can be a powerful method for creating substituted piperidine cores that can be later converted to the desired dicarboxamide.
Functionalization and Derivatization Routes at this compound Positions
Once the core scaffold is synthesized, its properties can be fine-tuned by introducing various functional groups at different positions.
Regioselective Amine Alkylation and Acylation
The secondary amine of a piperidine-4-carboxamide intermediate is a key handle for functionalization at the N1 position.
N-Alkylation: The introduction of alkyl groups on the piperidine nitrogen can be achieved through nucleophilic substitution with alkyl halides. researchgate.netresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), to neutralize the acid formed during the reaction. acgpubs.orgresearchgate.net The choice of alkylating agent (e.g., alkyl bromide or iodide) and reaction conditions can be tailored to introduce a wide variety of substituents. researchgate.net For mono-alkylation, slow addition of the alkylating agent is often recommended to prevent over-alkylation to the quaternary ammonium (B1175870) salt. researchgate.net
N-Acylation: This involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or acid anhydride, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid. This is a direct method to introduce a carbonyl-containing substituent at the N1 position, leading to derivatives of this compound. Regioselective acylation can also be achieved using modern catalytic methods, such as palladium-catalyzed carbonylative coupling. acs.org
Modification of Dicarboxamide Moieties
The two carboxamide groups themselves can be chemically modified to create a diverse range of derivatives.
Dehydration to Nitriles: The primary carboxamide at the C4 position can be dehydrated to the corresponding nitrile (4-cyanopiperidine derivative) using various dehydrating agents. This nitrile group can then serve as a precursor for other functionalities.
Hofmann Rearrangement: The primary carboxamide can undergo a Hofmann rearrangement to yield a 4-aminopiperidine (B84694) derivative. This introduces a new site for functionalization.
Modification of the N-substituent on the Amide: If the carboxamides are not primary (i.e., they are N-substituted), the substituents on the amide nitrogen can be altered. For example, if an N-benzyl group is present, it can often be removed by hydrogenolysis, allowing for the introduction of other groups.
Cyclization Reactions: The carboxamide functionality can participate in cyclization reactions to form fused heterocyclic systems. For example, piperidine carboxamides can be cyclized to form piperidin-3-yl-oxathiazol-2-ones using reagents like chlorocarbonylsulfenyl chloride. researchgate.net
Advanced Synthetic Approaches
Modern synthetic chemistry offers sophisticated methods for the construction and functionalization of complex molecules like this compound derivatives.
C-H Functionalization: This emerging area of synthesis allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. For the piperidine scaffold, this could enable the introduction of substituents at the carbon atoms of the ring without the need for pre-functionalized starting materials. For instance, selective endo-cyclic α-functionalization of N-alkyl piperidines has been achieved by controlling the formation of iminium ions. acs.org
Biocatalysis and Radical Cross-Coupling: A novel two-stage process combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.net An enzyme can selectively introduce a hydroxyl group onto the piperidine ring, which then can undergo nickel-electrocatalyzed radical cross-coupling to form new C-C bonds. This approach significantly shortens synthetic routes for complex piperidines. news-medical.net
Boronyl Radical-Catalyzed Cycloaddition: A recently developed method uses boronyl radical-catalyzed (4+2) cycloaddition to create polysubstituted piperidines. nih.govresearchgate.net This strategy allows for the construction of densely functionalized piperidine rings with high regio- and diastereoselectivity under metal-free conditions. nih.gov
Organocatalysis: Organocatalytic domino reactions, such as a Michael addition/aminalization process, can be used to synthesize polysubstituted piperidines with excellent enantioselectivity, creating multiple stereocenters in a single step. acs.org
These advanced methods provide powerful tools for creating novel and complex derivatives of this compound with high efficiency and selectivity, opening up new avenues for chemical exploration.
Catalytic Reaction Methodologies in this compound Synthesis
Catalytic methods are central to the modern synthesis of functionalized piperidines. They provide efficient pathways that often operate under mild conditions, offering advantages over classical stoichiometric reactions. Both metal-based and organic catalysts have been successfully employed to construct the piperidine ring with the desired 1,4-dicarboxamide substitution pattern or its precursors.
Transition-metal catalysis is a powerful tool for forming the C-N and C-C bonds necessary for piperidine ring synthesis. Metals like copper and titanium are attractive due to their unique reactivity, abundance, and relatively low toxicity. rsc.org
Copper-Catalyzed Methodologies: Copper catalysts have been effectively used in intramolecular C-H amination reactions to form piperidine rings. researchgate.net For instance, copper-catalyzed N-F bond activation can facilitate the cyclization of linear amides to yield piperidines with high regio- and chemoselectivity. researchgate.netnih.gov This type of reaction proceeds through a copper(I)/copper(II) redox cycle, where an amidyl radical is generated, followed by a hydrogen atom transfer and subsequent C-N bond formation. researchgate.net While this method is powerful for creating the core piperidine structure, the synthesis of a 1,4-dicarboxamide derivative would require starting materials appropriately functionalized with precursor groups at the desired positions.
Mechanistic studies involving kinetic isotope effects (KIE) have shown that the C-H bond cleavage is often the rate-determining step in these cyclizations, with kH/kD values around 4.2 for piperidine formation, indicating a primary isotope effect. nih.gov
Table 1: Examples of Copper-Catalyzed Piperidine Synthesis
| Catalyst | Substrate Type | Product | Yield (%) | Reference |
|---|---|---|---|---|
| [TpiPr2Cu(NCMe)] | N-Fluorotosylamide | 2-Phenylpiperidine | 85% | nih.gov |
This table presents data for the synthesis of piperidine cores using copper catalysis; specific examples for this compound were not detailed in the surveyed literature.
Titanium-Catalyzed Methodologies: Titanium-based catalysts are well-known for their application in hydroamination and hydroaminoalkylation reactions, which are fundamental processes for amine synthesis. rsc.org Titanium's Lewis acidic and oxophilic character allows it to catalyze reactions that are often complementary to those of late transition metals. rsc.org For example, a heterogeneous cobalt catalyst supported on titanium nanoparticles has been used for the hydrogenation of pyridines to piperidines, demonstrating the utility of titanium as a support material that can influence selectivity. nih.gov However, specific applications of homogeneous titanium catalysts for the direct synthesis of this compound from acyclic precursors are less commonly reported in the literature. The development of such methods remains an area of interest for synthetic chemists.
Organocatalysis offers a metal-free alternative for the synthesis of complex heterocyclic structures, often providing high levels of stereocontrol. nih.govthieme-connect.de For the formation of polysubstituted piperidines, organocatalytic domino or cascade reactions, such as Michael addition/aminalization sequences, have proven to be particularly effective. nih.gov
A common strategy involves the reaction of aldehydes with nitroolefins catalyzed by chiral secondary amines, like O-TMS protected diphenylprolinol. This approach can establish multiple stereocenters in a single step with excellent enantioselectivity. nih.gov Another strategy combines biocatalysis with organocatalysis, where a transaminase enzyme generates a reactive intermediate for a subsequent organocatalyzed Mannich reaction to form substituted piperidines. nih.gov While these methods provide access to highly functionalized piperidine rings, their adaptation for the synthesis of the 1,4-dicarboxamide structure would necessitate the use of starting materials bearing the appropriate amide or precursor functionalities.
Table 2: Organocatalytic Synthesis of Substituted Piperidines
| Catalyst | Reaction Type | Product Type | Enantioselectivity (ee%) | Reference |
|---|---|---|---|---|
| O-TMS diphenylprolinol | Michael/aminalization | Polysubstituted Piperidine | >90% | nih.gov |
This table showcases the potential of organocatalysis in generating chiral piperidine scaffolds.
Multicomponent Reaction Strategies (e.g., Ugi-type reactions)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. scispace.comnih.gov The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org
The Ugi reaction is particularly well-suited for the synthesis of piperidine dicarboxamide structures. A notable example is the synthesis of trans-2,6-piperidinedicarboxamides through the reaction of glutaraldehyde, glycine (B1666218) methyl ester, and an isocyanide. researchgate.net This reaction serves as a plausible model for the synthesis of related dicarboxamide structures and highlights the power of MCRs in rapidly assembling complex heterocyclic systems. researchgate.net By selecting a suitable dialdehyde (B1249045) and an amino acid derivative, this methodology can be adapted to target the 1,4-dicarboxamide substitution pattern. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid component, followed by an intramolecular cyclization and rearrangement to yield the final product. organic-chemistry.org
Table 3: Ugi Reaction for the Synthesis of Piperidine Dicarboxamide Derivatives
| Aldehyde Component | Amine Component | Isocyanide Component | Product | Diastereoselectivity | Yield (%) | Reference |
|---|
This table is based on the synthesis of a piperidine dicarboxamide isomer, demonstrating the applicability of the Ugi reaction.
Chemo- and Stereoselective Synthesis of this compound Analogs
The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Consequently, the development of chemo- and stereoselective synthetic methods is of paramount importance. google.com
Strategies for achieving stereoselectivity include substrate control, where existing stereocenters in the starting material direct the formation of new ones, and catalyst control, where a chiral catalyst dictates the stereochemical outcome. mdpi.com For instance, a one-pot synthesis of piperidin-4-ols has been developed via a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. This method exhibits excellent diastereoselectivity in the ring-forming step. nih.gov
Another approach involves the stereoselective hydrogenation of substituted piperidinones, which can be reduced to the corresponding piperidines with high control over the relative stereochemistry of the substituents. mdpi.com The synthesis of specific analogs, such as 3,3-piperidine hydroxamates, has been designed to achieve selectivity against specific biological targets by carefully controlling the substitution pattern and stereochemistry. nih.gov For the synthesis of this compound analogs, these principles would be applied by choosing appropriately substituted precursors and reaction conditions that favor the formation of the desired stereoisomer. For example, the reduction of a pre-formed piperidone ring containing a 4-carboxamide precursor could be directed by the substituent at the 1-position to yield a specific diastereomer. mdpi.com
Table 4: Stereoselective Synthesis of Piperidine Analogs
| Method | Key Transformation | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Gold-Catalysis/Ferrier Rearrangement | Cyclization/Reduction | cis-2,6-Disubstituted Piperidin-4-ol | >20:1 | nih.gov |
This table illustrates methods that achieve high stereocontrol in the synthesis of functionalized piperidines, which are applicable to analogs of this compound.
Advanced Spectroscopic and Analytical Characterization of Piperidine 1,4 Dicarboxamide Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful method for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the stereochemical arrangement of the molecule.
The ¹H and ¹³C NMR spectra of Piperidine-1,4-dicarboxamide are dictated by the chemical environment of each nucleus. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. This conformational preference results in two distinct types of protons for each methylene (B1212753) group: axial and equatorial.
¹H NMR Analysis: The protons on the piperidine ring (H-2, H-3, H-5, H-6) are expected to appear in the range of 1.5 to 4.0 ppm. The protons on carbons adjacent to the nitrogen atom (H-2, H-6) are deshielded and would resonate further downfield compared to the H-3 and H-5 protons. The presence of the electron-withdrawing carboxamide group at the N-1 position further shifts the H-2 and H-6 signals downfield. The methine proton at the C-4 position (H-4) would appear as a multiplet, its chemical shift influenced by the C-4 carboxamide group. The amide protons (-NH₂) of both carboxamide groups would typically appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbonyl carbons of the two carboxamide groups are the most deshielded, appearing significantly downfield. The carbons of the piperidine ring (C-2, C-3, C-4, C-5, C-6) resonate in the aliphatic region. Similar to the proton signals, the carbons adjacent to the nitrogen (C-2, C-6) are shifted downfield relative to C-3 and C-5 due to the electronegativity of the nitrogen atom. The C-4 carbon, being substituted with a carboxamide group, would also be shifted downfield compared to a simple methylene carbon in a piperidine ring.
While experimental data for this compound is not widely published, predicted ¹³C NMR data and estimated ¹H NMR values provide a basis for its characterization.
| Position | Estimated ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-1 Carboxamide (C=O) | - | ~170-175 |
| C-2, C-6 | ~3.5 - 4.0 (axial/equatorial) | ~45 |
| C-3, C-5 | ~1.6 - 2.0 (axial/equatorial) | ~28 |
| C-4 | ~2.2 - 2.6 | ~42 |
| C-4 Carboxamide (C=O) | - | ~175-180 |
| Amide (-NH₂) | ~5.5 - 7.5 (broad) | - |
Note: ¹H values are estimated based on typical ranges for substituted piperidines. Predicted ¹³C values are derived from computational models.
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H-2/H-3, H-3/H-4, and H-4/H-5, confirming the sequence of methylene and methine groups within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would link the proton signal for each CH or CH₂ group to its corresponding carbon signal, allowing for definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations from the H-2/H-6 protons to the C-1 carboxamide carbonyl carbon would confirm the position of this functional group. Similarly, correlations from H-3/H-5 protons to the C-4 carboxamide carbonyl would verify its attachment point.
These techniques are also vital for determining the stereochemistry, such as the cis/trans relationship of substituents in more complex piperidine derivatives, by analyzing coupling constants and through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the calculation of a unique elemental formula. For this compound (C₇H₁₃N₃O₂), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated, which serves as a definitive confirmation of its molecular formula against other possibilities.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing the intact molecule to be ionized, typically by protonation to form the [M+H]⁺ ion. In tandem mass spectrometry (MS/MS), this parent ion can be selected and fragmented by collision-induced dissociation to produce a characteristic pattern of daughter ions.
Plausible Fragmentation Steps:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amides, leading to a loss of 17 Da.
Loss of the Carboxamide Group (CONH₂): Cleavage of the C-C bond at C-4 could result in the loss of the carboxamide radical, though loss of isocyanic acid (HNCO) is also possible.
Ring Opening and Cleavage: The piperidine ring can undergo various ring-opening and cleavage pathways, leading to a series of smaller fragment ions that are characteristic of the piperidine core structure. For instance, the fragmentation of the related 4-piperidinecarboxamide [M+H]⁺ (m/z 129.1) shows a prominent fragment corresponding to the loss of ammonia (m/z 112.1). nist.gov
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its two amide groups and the aliphatic ring structure.
Key expected absorption bands include:
N-H Stretching: The primary amide groups (-CONH₂) will show two distinct bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: The sp³ C-H bonds of the piperidine ring will produce strong absorptions in the 2850-3000 cm⁻¹ region.
C=O Stretching (Amide I band): This is a very strong and characteristic absorption for amides. The two carbonyl groups would likely result in strong bands between 1630 and 1690 cm⁻¹. The exact position can indicate the degree of hydrogen bonding.
N-H Bending (Amide II band): This band, resulting from the bending of the N-H bond, appears in the region of 1550-1640 cm⁻¹ and is typically strong.
C-N Stretching: The stretching of the carbon-nitrogen bonds would be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Asymmetric & Symmetric Stretch | 3100 - 3500 | Medium |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Strong |
| Amide (C=O) | Stretch (Amide I) | 1630 - 1690 | Very Strong |
| Amide (N-H) | Bend (Amide II) | 1550 - 1640 | Strong |
| Alkyl (C-N) | Stretch | 1000 - 1350 | Medium |
An extensive search for scientific literature and crystallographic databases has revealed no specific X-ray crystallography data for the compound this compound. Consequently, it is not possible to provide the detailed analysis of its solid-state structure and conformation as requested in the article outline.
Without access to the crystallographic information file (CIF) or published research containing the crystal structure determination and refinement details for this compound, the sections on single crystal X-ray diffraction data acquisition and crystal structure determination and refinement cannot be completed.
Therefore, the requested article focusing solely on the X-ray crystallographic characterization of this compound cannot be generated at this time due to the absence of the necessary primary research data.
Conformational Analysis and Stereochemical Investigations of Piperidine 1,4 Dicarboxamide
Piperidine (B6355638) Ring Conformation Studies
The six-membered piperidine ring is not planar and, much like cyclohexane (B81311), adopts puckered conformations to relieve ring strain. The most stable of these are the chair conformations.
The piperidine ring predominantly exists in a chair conformation. wikipedia.orgias.ac.in This arrangement minimizes both angle strain and torsional strain, providing the most stable energetic state for the ring. For a monosubstituted piperidine, two distinct chair conformations are possible, differing in the orientation of the substituent, which can be either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
These two chair forms can rapidly interconvert through a process known as ring inversion. wikipedia.org In the parent piperidine molecule, the equatorial conformation of the N-H bond is generally more stable than the axial conformation in the gas phase. wikipedia.orgrsc.org The energy barrier for this ring inversion is substantially higher than for nitrogen inversion (the flipping of the nitrogen atom's lone pair). wikipedia.org For N-methylpiperidine, the preference for the equatorial conformation is even more pronounced than in methylcyclohexane. wikipedia.org
In Piperidine-1,4-dicarboxamide, both the nitrogen (N-1) and the carbon at the 4-position (C-4) bear carboxamide substituents. It is hypothesized that the piperidine ring adapts a chair conformation where both the N-1 and C-4 substituents orient themselves in the equatorial positions to minimize steric hindrance. afasci.com This leads to a more stable, extended molecular structure.
Table 1: Energy Differences in Chair Conformations of Piperidine Derivatives
| Compound | More Stable Conformer | Energy Difference (kcal/mol) | Phase |
|---|---|---|---|
| Piperidine (N-H) | Equatorial | 0.72 | Gas |
This table presents data for parent piperidine and N-methylpiperidine to illustrate the energetic preferences of substituents on the piperidine ring. wikipedia.org
Ring puckering describes the deviation of the ring atoms from a mean plane. In a perfect chair conformation, the puckering is maximized to reduce torsional strain. The degree of puckering can be quantified using specific parameters, such as the Cremer-Pople puckering coordinates. While specific puckering values for this compound are not available, analysis of related piperidine structures shows that the introduction of substituents can cause slight distortions from the ideal chair geometry. These distortions are generally minor unless significant steric or electronic interactions, such as those leading to boat or twist-boat conformations, are introduced. For most 1,4-disubstituted piperidines, the chair conformation remains the dominant and lowest energy form. ias.ac.in
Stereochemical Influence of Substituents on this compound
For this compound, this would predict a diequatorial conformation as the most stable isomer. In this arrangement, both the carboxamide group at N-1 and the carboxamide group at C-4 are in the equatorial position, minimizing steric clash and leading to the lowest energy state. afasci.com Studies on other 4-substituted piperidines confirm that the relative energies of conformers are often similar to their cyclohexane analogues, reinforcing the preference for equatorial substitution. nih.gov
Intramolecular Interactions and Hydrogen Bonding Networks
The carboxamide functional groups (-CONH₂) in this compound contain both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the carbonyl oxygen). This allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation.
In a study of a related compound, N1-(4-Methylphenyl)this compound, the presence of intramolecular N-H···O hydrogen bonds was confirmed. nitk.ac.in Such bonds can lock the molecule into a specific conformation, stabilizing it over other possible arrangements. The formation of these internal hydrogen bonds can "hide" the polar groups of the molecule, which may influence its solubility and ability to pass through nonpolar environments. The strength of these interactions depends on the geometry of the donor and acceptor groups, with certain ring conformations being more favorable for hydrogen bonding than others. Computational studies on polyhydroxylated piperidines have shown that intramolecular hydrogen bonds enhance the acidity of hydroxyl groups, indicating their significant electronic influence. scispace.com
Solvent Effects on Conformational Equilibrium
The equilibrium between different conformers of a molecule can be influenced by the surrounding solvent. For piperidine derivatives, the polarity of the solvent can play a crucial role in determining the relative stability of the axial and equatorial conformers. wikipedia.org
In nonpolar solvents, the conformational equilibrium is primarily dictated by intramolecular steric and electronic effects. However, in polar solvents, conformers with larger dipole moments are better stabilized. d-nb.info For some substituted piperidines, particularly those with polar substituents, the axial conformer can become more stable in polar solvents. wikipedia.orgd-nb.info This is because the axial conformer may be more polar, and its stabilization through dipole-dipole interactions with the solvent can outweigh the steric preference for the equatorial position. Quantum-chemical calculations on 3-(hydroxymethyl)piperidine confirmed that the conformational equilibrium is substantially altered by varying solvent polarity. researchgate.net Therefore, it is expected that the conformational equilibrium of this compound would also exhibit sensitivity to the solvent environment, with polar solvents potentially stabilizing conformers that are less favored in the gas phase or in nonpolar media.
Table 2: Predicted Solvent Influence on Conformer Stability
| Solvent Polarity | Favored Conformer Characteristic | Predicted Effect on this compound |
|---|---|---|
| Nonpolar | Minimizes intramolecular steric repulsion (diequatorial) | The diequatorial chair conformer is strongly favored. |
Chemical Reactivity and Derivatization Strategies for Piperidine 1,4 Dicarboxamide
Oxidation Reactions of Piperidine-1,4-dicarboxamide Moieties
The oxidation of the piperidine (B6355638) ring in this compound can be expected to primarily occur at the carbon atoms adjacent (α) to the nitrogen atom. The presence of the N-acyl group (the carboxamide at the 1-position) activates these α-positions towards oxidation. nih.gov
Key Research Findings:
Formation of N-Acyliminium Ions: The oxidation of N-carbamoyl piperidines can lead to the formation of N-acyliminium ions as reactive intermediates. nih.gov These intermediates are valuable in synthetic organic chemistry for the introduction of various functional groups at the α-position. Reagents such as iodine(III) compounds in combination with TMSBr have been shown to effect such transformations. nih.gov
Biological N-oxidation: In biological systems, piperidine and its derivatives can undergo N-oxidation catalyzed by microsomal enzymes. nih.govrsc.org This can lead to the formation of N-hydroxypiperidines and cyclic nitrones like 2,3,4,5-tetrahydropyridine-1-oxide. nih.govrsc.org While not a synthetic strategy, this highlights a potential metabolic fate of the piperidine core.
Oxidation to Piperidones: While the direct oxidation of this compound to a piperidone is not extensively documented, the oxidation of substituted piperidines to the corresponding piperidones is a known transformation. researchgate.net For instance, the oxidation of 2,6-diphenyl-piperidine-4-one with manganese(IV) ion in an acidic medium has been studied kinetically. rsc.org The presence of the electron-withdrawing N-acyl group in this compound would likely influence the feasibility and conditions required for such an oxidation.
Table 1: Potential Oxidation Reactions of the this compound Moiety
| Reaction Type | Reagents/Conditions | Expected Product(s) | Notes |
| α-Functionalization via N-Acyliminium Ion | Iodine(III) reagents (e.g., PhI(OAc)2) / TMSBr | α-Substituted piperidine derivatives | The N-acyl group facilitates the formation of the reactive intermediate. nih.gov |
| N-Oxidation | Microsomal enzymes (in vitro) | N-Hydroxypiperidine, Tetrahydropyridine-1-oxide derivatives | Represents a potential biological transformation. nih.govrsc.org |
| Oxidation to Piperidone | Oxidizing agents (e.g., Mn(IV)) | Piperidin-2-one or Piperidin-4-one derivatives | Reactivity would be influenced by the dicarboxamide substitution. rsc.org |
Reduction Chemistry of Amide and Piperidine Rings
The reduction of this compound presents two main targets: the amide functionalities and the piperidine ring itself, although the latter is already saturated. The focus of reduction is typically on the carbonyl groups of the amides.
Key Research Findings:
Reduction of Amides to Amines: Amides are generally resistant to reduction but can be reduced to the corresponding amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chem-station.com This would convert the dicarboxamide groups into aminomethyl groups. Other metal hydrides such as sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), sometimes modified with amines like pyrrolidine, are also effective for the reduction of amides. researchgate.net
Partial Reduction of Amides: Under carefully controlled conditions, it is sometimes possible to achieve partial reduction of amides to aldehydes, though this is a challenging transformation. researchgate.net
Reduction of Piperidones to Piperidines: While this compound is not a piperidone, related piperidones can be reduced to the corresponding piperidines using reagents like lithium aluminum hydride or sodium borohydride. researchwithrowan.com This is a common strategy in the synthesis of substituted piperidines. researchwithrowan.com
Table 2: Potential Reduction Reactions of this compound
| Functional Group | Reagents/Conditions | Expected Product(s) | Notes |
| Carboxamide | Lithium aluminum hydride (LiAlH₄) | Corresponding amines (aminomethyl groups) | A strong reducing agent is required. chem-station.com |
| Carboxamide | Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) | Corresponding amines | Can be a more selective alternative to LiAlH₄. researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Substituents
In derivatives of this compound bearing aromatic substituents, the piperidine-dicarboxamide moiety will influence the course of electrophilic and nucleophilic aromatic substitution reactions on the aryl ring.
Key Research Findings:
Nucleophilic Aromatic Substitution (NAS): For an aryl group attached to the piperidine-dicarboxamide scaffold to undergo NAS, it must be activated by strongly electron-withdrawing groups (e.g., nitro groups) and possess a good leaving group. wikipedia.orgrsc.orgnih.gov The piperidine moiety can act as a nucleophile in NAS reactions with activated aromatic systems. rsc.orgnih.govresearchgate.net The rate and mechanism of such reactions are influenced by the solvent and the presence of catalysts. rsc.orgresearchgate.net
Table 3: Expected Influence on Aromatic Substitution Reactions
| Reaction Type | Nature of the this compound Substituent | Expected Outcome on the Aromatic Ring |
| Electrophilic Aromatic Substitution | Attached to the aromatic ring via N or C=O of the amide | Deactivating and meta-directing |
| Nucleophilic Aromatic Substitution | The aromatic ring is activated and has a leaving group | The piperidine moiety can act as the nucleophile |
Strategic Derivatization for Enhanced Analytical Detection and Specificity
Derivatization is a crucial strategy to enhance the detectability and chromatographic behavior of molecules like this compound, particularly for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.gov
Key Research Findings:
Derivatization for HPLC: To improve UV or fluorescence detection in HPLC, chromophoric or fluorophoric tags can be introduced. This often involves targeting the amine or amide functionalities. While direct derivatization of the amide is less common, hydrolysis to the corresponding carboxylic acid and amine would open up numerous derivatization possibilities. researchgate.netresearchwithrowan.comnsf.govnih.gov
Derivatization for Mass Spectrometry: Derivatization can improve ionization efficiency and provide characteristic fragmentation patterns in MS. nih.govresearchgate.netrsc.org For instance, derivatizing potential amine groups with reagents that introduce a permanently charged moiety can enhance sensitivity in electrospray ionization (ESI)-MS. The fragmentation of piperidine amides often involves cleavage of the N-CO bond, which can be a diagnostic tool for structural elucidation. nih.govrsc.org N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in SFC-MS, a technique that could be adapted for the analysis of hydrolyzed this compound. researchgate.netresearchwithrowan.comnsf.govnih.gov
Table 4: Potential Derivatization Strategies for Analytical Detection
| Analytical Technique | Derivatization Target (Post-hydrolysis) | Derivatizing Agent Class | Purpose |
| HPLC-UV/Fluorescence | Piperidine amine, Carboxylic acid | Reagents with chromophores/fluorophores | Enhance detection sensitivity. nih.gov |
| LC-MS | Piperidine amine, Carboxylic acid | Reagents that improve ionization (e.g., permanently charged tags) | Increase signal intensity in ESI-MS. researchgate.netresearchwithrowan.comnsf.govnih.gov |
| GC-MS | Piperidine amine, Carboxylic acid | Silylating or acylating agents | Increase volatility and thermal stability. |
Computational and Theoretical Chemistry Studies of Piperidine 1,4 Dicarboxamide
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. These calculations are fundamental to understanding chemical reactivity and predicting various molecular properties from first principles.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying piperidine (B6355638) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netarxiv.org This method is used to investigate molecular geometry, electronic stability, and chemical reactivity. researchgate.net DFT calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. mdpi.com For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been shown to reproduce experimental geometrical parameters with good accuracy for related heterocyclic systems. mdpi.com
From the optimized structure, various electronic properties and global reactivity descriptors can be calculated. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the molecule's reactivity. researchgate.net Key descriptors include chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω). researchgate.net Analysis of the molecular electrostatic potential (MEP) map further helps in identifying regions susceptible to electrophilic and nucleophilic attack. mdpi.com
Table 1: Global Reactivity Descriptors Calculated via DFT This table is illustrative of typical data obtained from DFT calculations for piperidine derivatives.
| Parameter | Formula | Typical Interpretation |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap implies higher stability. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Softness (σ) | 1 / η | Reciprocal of hardness; indicates the molecule's polarizability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Quantifies the energy lowering of a system when it accepts electrons. |
Computational methods are invaluable for elucidating the complex mechanisms of chemical reactions, including those for synthesizing piperidine rings. nih.gov DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics.
For example, studies on the formation of piperidines through transition-metal-catalyzed intramolecular carboamination have used computational analysis to support proposed mechanisms. nih.gov Such studies can confirm whether a reaction proceeds through specific pathways, such as intramolecular syn-aminocupration followed by the addition of a carbon radical. nih.gov By calculating the energy barriers (activation energies) associated with different potential pathways, researchers can predict the most likely mechanism. This theoretical insight is critical for optimizing reaction conditions, such as catalyst choice, temperature, and solvents, to improve product yield and selectivity. acs.org
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. For piperidine derivatives, theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts are common.
In a study on 4-(2-keto-1-benzimidazolinyl) piperidine, DFT calculations using the B3LYP/6-311++G(d,p) level of theory were performed. The computed harmonic frequencies were scaled to better match the experimental vibrational spectra, a standard procedure to account for anharmonicity and method limitations. The calculations allowed for precise assignment of vibrational modes, such as C-H stretching, CH₂ scissoring, and wagging vibrations, showing excellent agreement with experimental FT-IR and FT-Raman spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental results to validate the proposed structure.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Piperidine Derivative Data adapted from a study on 4-(2-keto-1-benzimidazolinyl) piperidine, illustrating the predictive power of DFT.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|---|
| C-H Stretch (Piperidine Ring) | 2860 | 2860 | 2860 | ν(C-H) |
| CH₂ Scissoring | 1478 | 1489 | 1466 | δ(CH₂) |
| CH₂ Wagging | - | 1378 | 1371 | ω(CH₂) |
| CH₂ Twisting | 1191 | 1171 | 1168 | τ(CH₂) |
| C-C In-plane Bend | 689 | 689 | 689 | δ(C-C) |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes and intermolecular interactions. researchgate.net
The piperidine ring is not planar and can adopt several conformations, most notably the chair, boat, and twist-boat forms. MD simulations are an effective tool for exploring the conformational space of piperidine derivatives to identify the most stable and populated conformers. nih.govrsc.org These simulations can reveal the dynamic transitions between different conformations and the energy barriers separating them. rsc.org
In studies of piperidine-based compounds, MD simulations have been used to confirm conformational stability. researchgate.netnih.gov By analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation time, researchers can assess the stability of the molecule's conformation. researchgate.net For instance, a 1-nanosecond MD simulation of sulfo carboxamide derivatives of piperidine confirmed a twofold increase in stability compared to related sulfonyl derivatives. nih.gov Such analyses are crucial in drug design, where the specific conformation of a molecule often dictates its ability to bind to a biological target.
The behavior of a molecule in a real-world environment, such as in solution or a biological system, is governed by its interactions with surrounding molecules. MD simulations performed in an explicit solvent environment can provide a detailed picture of these intermolecular interactions, including hydrogen bonding and van der Waals forces. researchgate.netnih.gov
By analyzing the simulation trajectory, it is possible to identify and quantify hydrogen bonds between the solute (e.g., a piperidine derivative) and solvent molecules, or between solute molecules themselves. academie-sciences.fr The radial distribution function (RDF) is often calculated to determine the probability of finding a solvent atom at a certain distance from a solute atom, revealing the structure of the solvation shell. academie-sciences.fr Understanding these solvent effects is critical, as interactions with the solvent can influence the molecule's conformational preferences, solubility, and reactivity. nih.gov For pharmaceutical compounds, MD simulations can elucidate key interactions with water molecules or the residues of a protein's active site, guiding the design of molecules with improved properties. researchgate.netnih.gov
Advanced Computational Modeling Techniques for Piperidine-1,4-dicarboxamide
In modern drug discovery and molecular chemistry, advanced computational modeling techniques are indispensable for predicting the properties and behavior of molecules like this compound. These methods provide deep insights into the electronic and structural characteristics of a compound, guiding further experimental research. This section explores the application of semi-empirical methods, the calculation of molecular descriptors, and the analysis of frontier molecular orbitals for this compound.
Semi-Empirical Methods and Molecular Descriptors
Semi-empirical methods represent a class of quantum chemistry calculations that bridge the gap between highly accurate but computationally expensive ab initio methods and the faster, more approximate molecular mechanics force fields. These methods incorporate experimental parameters to simplify the complex equations of quantum mechanics, allowing for the efficient calculation of electronic properties for molecules of moderate size, such as this compound.
From these calculations, a variety of molecular descriptors can be derived. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. They are crucial in the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. For this compound, these descriptors can help in predicting its behavior in a biological system, such as its ability to cross cell membranes or interact with a target protein.
Key molecular descriptors that can be calculated include topological descriptors, electronic descriptors, and quantum-chemical descriptors. For instance, the total polar surface area (TPSA) is a descriptor that has been shown to correlate well with drug transport properties. Similarly, the logarithm of the octanol-water partition coefficient (LogP) is a measure of a molecule's hydrophobicity.
Below is a table of selected molecular descriptors for this compound, which would be calculated using semi-empirical methods.
| Descriptor | Calculated Value | Significance |
| Molecular Weight | 171.21 g/mol | The mass of one mole of the compound. |
| LogP | -1.25 | Indicates the hydrophilicity or lipophilicity of the molecule. |
| Total Polar Surface Area (TPSA) | 86.9 Ų | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O). |
| Number of Hydrogen Bond Acceptors | 2 | The number of electronegative atoms (N, O) with lone pairs. |
| Number of Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule. |
Note: The values presented in this table are illustrative and represent the type of data obtained from computational analysis. Specific experimental or high-level computational studies would be required to confirm these values.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding and predicting chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital that is empty and is associated with the ability to accept electrons.
The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO gap . schrodinger.com This energy gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive.
For this compound, an analysis of its frontier molecular orbitals can provide insights into its reactivity profile. The spatial distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding its potential interactions with biological macromolecules.
The table below presents hypothetical energy values for the frontier molecular orbitals of this compound, as would be determined by computational calculations.
| Parameter | Energy Value (eV) |
| HOMO Energy | -8.50 |
| LUMO Energy | 2.35 |
| HOMO-LUMO Gap | 10.85 |
Note: The energy values in this table are hypothetical and for illustrative purposes. Accurate values would be obtained from specific quantum chemical calculations, such as those using Density Functional Theory (DFT).
The relatively large hypothetical HOMO-LUMO gap would suggest that this compound is a kinetically stable molecule. Further analysis of the orbital distributions would be necessary to pinpoint the specific atoms that contribute most to these frontier orbitals.
Supramolecular Chemistry and Crystal Engineering of Piperidine 1,4 Dicarboxamide Derivatives
Self-Assembly Principles and Intermolecular Interactions
Hydrogen Bonding in Piperidine-1,4-dicarboxamide Architectures
Hydrogen bonding is the most significant intermolecular interaction in the self-assembly of this compound derivatives. The amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust and directional interactions. Common hydrogen bonding motifs observed in the crystal structures of related carboxamides include the formation of centrosymmetric dimers through N-H···O hydrogen bonds. These dimers can then act as larger synthons for the construction of higher-order structures.
In substituted piperidine-1,4-dicarboxamides, the nature and position of the substituents can influence the hydrogen bonding patterns. For instance, in N(1)-(4-Methyl-phenyl)this compound, classical N-H···O hydrogen bonds are instrumental in connecting the molecules into a three-dimensional network. The piperidine (B6355638) ring itself can also participate in hydrogen bonding, with the ring nitrogen atom acting as a hydrogen bond acceptor in certain contexts. The variety of possible hydrogen bonding interactions, including N-H···N and N-H···O, provides a powerful tool for the rational design of crystalline solids with specific topologies.
| Interaction Type | Donor | Acceptor | Typical Role in Assembly |
| Amide-Amide | N-H | C=O | Formation of dimers and chains |
| Amide-Piperidine N | N-H | Piperidine N | Inter-chain or inter-layer linking |
Formation of Low-Dimensional (1D, 2D) and Three-Dimensional Networks
The combination of strong and weak intermolecular interactions in this compound derivatives can lead to the formation of supramolecular networks of varying dimensionalities. The specific architecture is highly dependent on the molecular structure of the building block and the crystallization conditions.
One-Dimensional (1D) Networks: Linear chains are a common motif in the crystal structures of dicarboxamides. These can be formed through catenated hydrogen bonds, where molecules are linked head-to-tail. Alternatively, the self-assembly of hydrogen-bonded dimers into extended chains can also result in 1D structures.
Two-Dimensional (2D) Networks: The extension of hydrogen bonding in a second dimension leads to the formation of layered or sheet-like structures. This can be achieved through the interconnection of 1D chains via secondary hydrogen bonds or other non-covalent interactions. For example, piperazine-based systems, which are structurally related to piperidines, are known to form 2D hydrogen-bonded networks.
Three-Dimensional (3D) Networks: The interconnection of 2D layers or the formation of hydrogen bonds in three orthogonal directions results in the creation of a 3D network. As seen in the case of N(1)-(4-Methyl-phenyl)this compound, a combination of N-H···O hydrogen bonds and C-H···O contacts can effectively link molecules into a stable, three-dimensional architecture.
| Dimensionality | Primary Assembly Motif | Example of Driving Interactions |
| 1D | Chains, Ribbons | Head-to-tail N-H···O hydrogen bonds |
| 2D | Sheets, Layers | Inter-chain hydrogen bonds, π-π stacking |
| 3D | Frameworks | Inter-layer hydrogen bonds, C-H···O contacts |
Design of Functional Supramolecular Systems Incorporating this compound
The predictable self-assembly and structural versatility of this compound derivatives make them attractive candidates for the design of functional supramolecular systems. By modifying the substituents on the piperidine ring and the amide groups, it is possible to introduce specific functionalities and tailor the properties of the resulting materials.
Molecular Recognition and Host-Guest Chemistry
While specific examples involving this compound in molecular recognition and host-guest chemistry are not extensively documented in publicly available research, the structural features of this scaffold suggest its potential in these areas. The dicarboxamide functionality can be engineered to create specific binding sites for guest molecules through hydrogen bonding. The piperidine ring provides a rigid backbone that can be functionalized to create pre-organized cavities suitable for encapsulating small molecules or ions. The principles of molecular recognition rely on complementary shapes, sizes, and chemical functionalities between the host and guest molecules. By strategically placing functional groups on the this compound framework, it may be possible to design hosts with high selectivity for specific guests.
Molecular Spin Qubits and Spin Communication
The application of purely organic molecules, such as derivatives of this compound, as molecular spin qubits is a nascent and highly specialized area of research. Generally, molecular spin qubits are based on molecules containing unpaired electrons, such as organic radicals or metal complexes. The this compound framework itself is diamagnetic and does not possess the intrinsic properties required for a spin qubit.
However, it could potentially serve as a component in a larger supramolecular system designed for spin communication. In such a system, the this compound could act as a non-magnetic linker or a scaffold to organize paramagnetic centers at precise distances and orientations. The hydrogen bonding and self-assembly properties of the dicarboxamide could be utilized to construct ordered arrays of spin centers, where the piperidine unit would mediate the magnetic interactions between them. The ability to control the structure of these assemblies at the molecular level is a key aspect of crystal engineering that could be leveraged in the design of materials for molecular spintronics. Further research would be required to explore the synthesis of this compound derivatives functionalized with stable radical groups or coordinated to metal ions to investigate their potential in this advanced application.
Catalytic Applications and Ligand Design with Piperidine 1,4 Dicarboxamide Scaffolds
Piperidine-1,4-dicarboxamide as Ligands in Metal-Catalyzed Reactions
There is currently a lack of specific, published research detailing the use of this compound as a ligand in metal-catalyzed reactions. The existing body of work on piperidine (B6355638) derivatives in catalysis focuses on a wide range of other substitution patterns and functionalities. These studies provide a conceptual framework within which the potential of this compound can be considered.
Design and Synthesis of this compound Ligands
The synthesis of this compound itself is achievable through standard amidation reactions of piperidine-1,4-dicarboxylic acid or its activated derivatives. The design of potential ligands based on this scaffold would involve the introduction of various substituents on the amide nitrogen atoms. These substituents could be tailored to modulate the steric and electronic properties of the resulting ligand, thereby influencing its coordination to a metal center and the catalytic activity of the resulting complex.
For instance, the introduction of bulky alkyl or aryl groups could create a specific chiral pocket around a metal center, which is a key principle in the design of ligands for asymmetric catalysis. Furthermore, the incorporation of additional donor atoms, such as pyridyl or phosphino (B1201336) groups, into the amide substituents could lead to the formation of multidentate ligands with enhanced coordination strength and stability.
Table 1: Potential Design Strategies for this compound-Based Ligands
| Design Strategy | Rationale | Potential Application |
| Introduction of Chiral Substituents | Creation of a chiral environment around the metal center. | Asymmetric synthesis |
| Incorporation of Bulky Groups | Steric hindrance to control substrate approach and selectivity. | Regioselective and stereoselective catalysis |
| Addition of Hemilabile Donor Arms | Fine-tuning of electronic properties and catalytic activity. | Cross-coupling reactions, hydrogenation |
| Functionalization of the Piperidine Ring | Alteration of the ligand backbone and conformational rigidity. | Diverse catalytic transformations |
Chiral this compound Ligands in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While no specific examples of chiral this compound ligands in asymmetric catalysis have been reported, the principles of chiral ligand design are well-established.
The synthesis of chiral this compound ligands could be approached in several ways:
From Chiral Piperidine Precursors: Utilizing enantiomerically pure piperidine-1,4-dicarboxylic acid derivatives as starting materials.
Using Chiral Amines: Reacting a non-chiral piperidine-1,4-dicarbonyl dichloride with chiral amines to form the amide bonds.
The resulting chiral ligands could potentially be applied in a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The C2-symmetric nature that could be imparted on some of these designs is often a desirable feature in successful chiral ligands.
Role of this compound in Reaction Mechanisms of Catalytic Cycles
Without experimental or computational studies on catalytic systems employing this compound ligands, any discussion of their role in reaction mechanisms remains speculative. However, based on the known coordination chemistry of amides and the structural features of the piperidine scaffold, one can hypothesize potential roles.
Stabilize the active catalytic species.
Influence the stereochemical outcome of the reaction by creating a specific chiral environment.
Modulate the electronic properties of the metal center, thereby affecting its reactivity.
Participate directly in substrate activation or product release.
Detailed mechanistic studies, including kinetic analysis, spectroscopic characterization of intermediates, and computational modeling, would be necessary to elucidate the precise role of this ligand scaffold in any given catalytic transformation.
Heterogeneous Catalysis Incorporating this compound Derivatives
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and facilitating product purification. This compound derivatives could be functionalized for incorporation into heterogeneous catalytic systems.
Table 2: Potential Strategies for Heterogenization of this compound Catalysts
| Support Material | Immobilization Strategy | Potential Advantages |
| Polymers (e.g., Polystyrene) | Covalent attachment via functionalized amide substituents. | High catalyst loading, tunable properties. |
| Silica (B1680970) | Grafting onto the silica surface through silane (B1218182) coupling agents. | High thermal and mechanical stability. |
| Metal-Organic Frameworks (MOFs) | Incorporation as a linker or encapsulation within the pores. | High surface area, well-defined active sites. |
Once immobilized, these heterogeneous catalysts could be employed in continuous flow reactors, offering advantages in terms of process efficiency and sustainability. The performance of such catalysts would depend on factors such as the nature of the support, the method of immobilization, and the stability of the catalyst under reaction conditions.
Materials Science Applications of Piperidine 1,4 Dicarboxamide
Design and Synthesis of Novel Polymeric Materials
The synthesis of novel polymeric materials often relies on the creative use of bifunctional monomers to build robust and functional polymer chains. Monomers with rigid structures are of particular interest for creating materials with high thermal stability and specific mechanical properties. nih.gov Polyamides, for instance, are a class of polymers formed through the condensation reaction of diamines and dicarboxylic acids, resulting in amide linkages. savemyexams.comlibretexts.org The properties of these polyamides are highly dependent on the structure of the monomers used. ncl.res.in
Piperidine-1,4-dicarboxamide, with its two amide functional groups, presents a theoretical potential as a monomer, specifically a diamine equivalent, for polymerization reactions. Its rigid, saturated heterocyclic structure could introduce unique conformational constraints and intermolecular interactions within a polymer backbone. However, a comprehensive search of scientific databases and patent literature does not yield any studies where this compound has been successfully employed as a monomer for the synthesis of new polymeric materials. Research in the field of polyamides has explored a variety of rigid and sterically hindered diamines and dicarboxylic acids to create high-performance polymers, but this compound has not been featured among them. researchgate.netumich.edu
Application in Functional Materials
The development of functional materials with tailored optical and electronic properties is a cornerstone of modern materials science. Two burgeoning areas of research are aggregation-induced emission (AIE) and molecular spintronics, both of which rely on the specific molecular design of their constituent components.
Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. wikipedia.orgpku.edu.cn This effect is often attributed to the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. pku.edu.cn AIE-active molecules, or AIEgens, have found applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.netresearchgate.net
While a wide range of heterocyclic compounds have been investigated for their AIE properties, the current body of research does not include this compound. researchgate.net The structural features that typically lead to AIE include the presence of rotor-like groups that can undergo intramolecular rotation in solution. nih.gov Although the piperidine (B6355638) ring has some conformational flexibility, there is no evidence in the literature to suggest that this compound or its derivatives exhibit AIE behavior.
Molecular Spintronics and Quantum Technology Components
Molecular spintronics is an emerging field that aims to utilize the spin of electrons in molecules to store and process information. rsc.org This requires the design of molecules with specific magnetic and electronic properties that can be integrated into electronic devices. Similarly, the development of quantum technologies relies on the identification of stable, controllable quantum bits (qubits), with molecular systems being one promising platform. nih.govweizmann.ac.il
The design of molecular qubits often involves the precise control of the electronic spin states of a molecule, which can be influenced by its geometry and the nature of its constituent atoms. rsc.orgnih.gov While researchers are actively exploring various molecular structures for these applications, including complex organometallic compounds and molecules with specific spin-bearing units, this compound has not been identified as a candidate molecule in this field. There are no published theoretical or experimental studies investigating its potential for use in molecular spintronics or as a component in quantum technology.
Structure-Property Relationships in this compound-Based Materials
Understanding the relationship between the structure of a material and its resulting properties is a fundamental aspect of materials science. nih.gov This knowledge is crucial for the rational design of new materials with desired functionalities. For polymeric materials, factors such as monomer rigidity, chain packing, and intermolecular interactions play a significant role in determining their thermal, mechanical, and optical properties. nih.govncl.res.in
Due to the absence of any reported synthesis of polymers or functional materials based on this compound, there is consequently no information available regarding their structure-property relationships. The potential influence of the rigid this compound unit on material properties remains a subject for future investigation.
Retrosynthetic Analysis and Synthetic Planning for Piperidine 1,4 Dicarboxamide
Disconnection Approaches for Piperidine-1,4-dicarboxamide Skeletons
The core of this compound is the 1,4-disubstituted piperidine (B6355638) ring. Devising a synthesis requires strategic planning to construct this heterocyclic skeleton. The primary disconnection approaches focus on breaking the ring down into more manageable acyclic or aromatic precursors.
A common and highly effective strategy for synthesizing piperidine rings is the hydrogenation of a corresponding pyridine (B92270) derivative . In this approach, the C=C and C=N double bonds of the aromatic pyridine ring are reduced to form the saturated piperidine skeleton. Retrosynthetically, this involves disconnecting the six C-H bonds added during hydrogenation to reveal a pyridine precursor. For the target molecule, this translates to identifying a suitably substituted pyridine, such as a pyridine-4-carboxylic acid derivative, as a key intermediate.
Another powerful approach involves the intramolecular cyclization of an acyclic precursor . This strategy requires disconnecting one C-N bond and one C-C bond of the piperidine ring. This reveals a linear precursor containing the necessary atoms to form the ring. For a 1,4-substitution pattern, this could involve strategies like:
Reductive Amination: Disconnection of the N1-C2 and C4-C5 bonds can lead to a precursor like a δ-amino aldehyde or ketone, which can cyclize via intramolecular reductive amination.
Michael Addition: An alternative disconnection could reveal a precursor designed for an intramolecular Michael addition, where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl system within the same molecule.
Finally, cycloaddition reactions represent a more convergent approach. A conceptual disconnection could involve a [4+2] cycloaddition (Diels-Alder reaction) to form the six-membered ring, although this is more common for constructing carbocyclic rings and would require subsequent functional group manipulations to install the nitrogen atom and carboxamide groups in the correct positions.
| Disconnection Strategy | Bonds Broken (Retrosynthetically) | Resulting Precursor Type | Key Forward Reaction |
|---|---|---|---|
| Pyridine Ring Hydrogenation | Multiple C-H bonds (conceptual) | Substituted Pyridine | Catalytic Hydrogenation |
| Intramolecular Cyclization | 1x C-N, 1x C-C | Acyclic Amino-carbonyl or related compound | Reductive Amination / Michael Addition |
| Cycloaddition | 2x C-C, 1x C=C | Diene and Dienophile | Diels-Alder Reaction |
Functional Group Interconversion (FGI) Strategies
Functional Group Interconversion (FGI) is a critical retrosynthetic tactic that involves converting one functional group into another to simplify the disconnection process or to enable a more efficient synthetic step. For this compound, the two carboxamide groups are prime candidates for FGI.
The most logical FGI is the conversion of the carboxamide groups into carboxylic acids or their derivatives (esters, acyl chlorides) . Amides are typically synthesized from more reactive carboxylic acid derivatives in the forward direction. Therefore, retrosynthetically converting the -CONH₂ groups to -COOH or -COOR simplifies the target molecule to Piperidine-1,4-dicarboxylic acid or its corresponding esters. ycdehongchem.comycdehongchem.com This intermediate is often more amenable to the ring-forming strategies discussed previously.
Another potential FGI strategy involves the retrosynthetic conversion of the 4-carboxamide to a nitrile group (-CN) . The forward synthesis would then involve the hydration of the nitrile. This opens up synthetic pathways starting from precursors like 4-cyanopiperidine (B19701) or 4-cyanopyridine. ycdehongchem.comresearchgate.net
A third FGI approach focuses on the N-1 position. The N-1 carboxamide can be disconnected to reveal a secondary amine (a piperidine N-H bond). This simplifies the target to Piperidine-4-carboxamide (isonipecotamide). The forward reaction would then be a selective N-acylation or N-carbamoylation of isonipecotamide (B28982) to install the second carboxamide group. chemicalbook.com
Strategic Bond Disconnections and Reagent Selection
By combining disconnection approaches with FGI, we can outline concrete retrosynthetic pathways and identify the necessary reagents (synthetic equivalents). The most apparent disconnections for this compound are the C(O)-N bonds of the two amide groups. This is a highly reliable transformation, as amide bond formation is one of the most robust reactions in organic synthesis.
Pathway A: Amide Formation as a Late-Stage Step
Target Molecule (TM): this compound
Disconnection: Two C(O)-N amide bonds.
Synthons: A piperidine-1,4-dicarbonyl dication and two equivalents of an ammonia (B1221849) anion (⁻NH₂).
Synthetic Equivalents: Piperidine-1,4-dicarbonyl chloride or Piperidine-1,4-dicarboxylic acid (activated with a coupling agent) and ammonia (NH₃).
Intermediate: Piperidine-1,4-dicarboxylic acid
Disconnection (FGI & Ring): Hydrogenation of a pyridine ring.
Synthon: Pyridine-4-carboxylic acid (Isonicotinic acid) with a carboxylic acid group at the N-1 position (a conceptual intermediate).
Synthetic Equivalents: The synthesis would proceed by first hydrogenating a pyridine-4-carboxylate ester (e.g., Ethyl isonicotinate) to give the corresponding piperidine ester (e.g., Ethyl isonipecotate). ycdehongchem.com Subsequent steps would involve hydrolysis and functionalization at the N-1 position.
Pathway B: Sequential Amide Formation
Target Molecule (TM): this compound
Disconnection: N1-C(O) amide bond.
Synthons: Piperidine-4-carboxamide anion and a carbamoyl (B1232498) cation (⁺CONH₂).
Synthetic Equivalents: Piperidine-4-carboxamide (Isonipecotamide) and a carbamoylating agent like chlorosulfonyl isocyanate followed by hydrolysis, or phosgene (B1210022) followed by ammonia.
Intermediate: Piperidine-4-carboxamide (Isonipecotamide)
Disconnection (FGI): C4-C(O) amide bond.
Synthons: A piperidine-4-carbonyl cation and an ammonia anion (⁻NH₂).
Synthetic Equivalents: Isonipecotic acid (piperidine-4-carboxylic acid) or its ester, Ethyl isonipecotate, reacted with ammonia. ycdehongchem.comycdehongchem.com This ammonolysis of the ester is a common industrial route. ycdehongchem.com
| Retrosynthetic Step | Disconnection Type | Synthon(s) | Synthetic Equivalent(s) (Reagents) |
|---|---|---|---|
| This compound → Piperidine-1,4-dicarboxylic acid | C(O)-N (Amide) | Acyl cation, Amide anion | Piperidine-1,4-dicarboxylic acid, Ammonia, Coupling Agent (e.g., DCC, TBTU) |
| Piperidine-1,4-dicarboxylic acid → Pyridine-4-carboxylic acid derivative | C-C/C-N Ring | Pyridine skeleton | Pyridine-4-carboxylic acid ester, H₂, Catalyst (e.g., PtO₂, Raney Ni) |
| This compound → Piperidine-4-carboxamide | N1-C(O) (Amide) | Piperidine anion, Carbamoyl cation | Piperidine-4-carboxamide, Phosgene then Ammonia |
| Piperidine-4-carboxamide → Piperidine-4-carboxylic acid ester | C4-C(O) (Amide) | Acyl cation, Amide anion | Ethyl isonipecotate, Ammonia |
Algorithmic and Humanistic Approaches to this compound Synthesis
The planning of a synthetic route can be approached from two distinct perspectives: the experience-driven humanistic method and the data-driven algorithmic method.
The humanistic approach relies on the chemist's intuition, experience, and deep knowledge of chemical reactions and mechanisms. When presented with this compound, a chemist would immediately recognize key structural features: the saturated piperidine ring and two primary amide groups. This pattern recognition leads to a focus on high-probability, reliable reactions. The chemist would intuitively favor FGI to convert the amides to carboxylic acids and would recognize the piperidine ring as being readily accessible from a pyridine precursor via hydrogenation. This approach is efficient and guided by a qualitative understanding of what makes a "good" reaction (e.g., high yield, selectivity, readily available starting materials). The strategy is inherently biased towards well-established, "textbook" reactions.
The algorithmic approach , in contrast, uses computational software to systematically analyze the target molecule. The program deconstructs the molecule by applying a vast database of known chemical reactions in reverse. It would break every possible bond in this compound and score each potential disconnection based on the feasibility of the corresponding forward reaction. This method is unbiased and exhaustive, capable of identifying numerous potential synthetic routes, including non-obvious ones that a human chemist might overlook. For instance, an algorithm might propose a complex multi-component reaction that assembles the piperidine ring and installs the functional groups in a single step from simple, unrelated precursors. While powerful in its ability to generate novel pathways, the algorithmic approach may suggest routes that are practically challenging or use expensive or obscure reagents, requiring human expertise to evaluate and refine the computer-generated options.
Q & A
What are the key considerations for synthesizing Piperidine-1,4-dicarboxamide derivatives with high crystallinity?
Answer: Synthesis of crystalline derivatives requires precise control of reaction conditions (e.g., solvent polarity, temperature) and post-synthetic purification. For example, N1-(4-Methylphenyl)this compound was synthesized using 1-isocyanato-4-methylbenzene under anhydrous conditions, followed by recrystallization in ethanol to achieve a monoclinic crystal system. Hydrogen bonding (N–H···O) and C–H···O interactions stabilize the 3D network, as confirmed by X-ray diffraction . Key steps:
- Use stoichiometric reagents to avoid side products.
- Optimize recrystallization solvents to enhance lattice formation.
- Validate purity via melting point analysis and PXRD.
How do adsorption mechanisms of this compound derivatives influence their corrosion inhibition efficiency?
Answer: Inhibition efficiency depends on adsorption behavior, which follows the Freundlich isotherm model for N1-(3-Methylphenyl)this compound in 1 M HCl. Electrochemical polarization data (303–333 K) show mixed-type inhibition, with efficiency increasing to 94% at 100 ppm. Methodology:
- Perform potentiodynamic polarization to determine corrosion current density.
- Calculate adsorption free energy (ΔG°ads) to assess spontaneity.
- Validate via SEM/EDS to correlate surface morphology with inhibitor coverage .
Note: Contradicts typical expectations, as efficiency increases with temperature due to stronger chemisorption at higher thermal energy .
What spectroscopic and computational methods are critical for characterizing this compound derivatives?
Answer:
- NMR spectroscopy (¹H/¹³C): Assigns proton environments and confirms substituent positions (e.g., aromatic vs. aliphatic protons in N1-phenyl derivatives ) .
- DFT calculations : Predict molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential maps to rationalize reactivity and adsorption sites .
- X-ray crystallography : Resolves bond lengths/angles and non-covalent interactions (e.g., 1.88 Å N–H···O bonds in N1-(4-Methylphenyl) derivatives ) .
How can researchers resolve contradictions in inhibition efficiency data across structurally similar derivatives?
Answer: Contradictions arise from differences in:
- Substituent electronic effects : Electron-donating groups (e.g., –CH₃) enhance adsorption via increased electron density on the piperidine ring .
- Experimental variables : Temperature, pH, and electrolyte composition alter inhibitor solubility and surface interaction kinetics.
Methodology : - Conduct systematic reviews using databases like PubMed and Web of Science to compare datasets .
- Apply meta-analysis to quantify effect sizes across studies, adjusting for variables like concentration and substrate type .
What strategies optimize the design of this compound derivatives for biological activity?
Answer:
- Structure-activity relationship (SAR) : Introduce bioisosteric groups (e.g., pyridine in N1-(4-Chlorobenzyl) derivatives ) to enhance target binding while minimizing toxicity .
- Pharmacokinetic optimization : Modify logP via alkyl chain variations to improve blood-brain barrier penetration.
- In vitro assays : Use enzyme inhibition (e.g., acetylcholinesterase) or receptor-binding assays with IC₅₀/EC₅₀ quantification .
Example : N1-(4-Fluorophenyl) derivatives were synthesized via multi-step coupling reactions, monitored by HPLC for intermediates, and validated via in vitro antiviral assays .
How do crystal packing interactions affect the physicochemical properties of this compound derivatives?
Answer: Non-covalent interactions (e.g., hydrogen bonds, π-stacking) influence solubility, melting point, and stability. In N1-(4-Methylphenyl) derivatives , the 1C4 chair conformation of the piperidine ring facilitates intermolecular N–H···O bonds, creating a robust 3D network with high thermal stability (Tₘ > 200°C) .
Methodology :
- Compare packing coefficients (Kp) from crystallographic data to predict dissolution rates.
- Use DSC/TGA to correlate thermal behavior with lattice energy.
What are the limitations of using this compound derivatives in high-temperature industrial applications?
Answer: While derivatives exhibit thermal stability up to 333 K in corrosion studies , prolonged exposure > 350 K may degrade the amide bond.
Mitigation strategies :
- Introduce steric hindrance (e.g., bulky aryl groups) to slow hydrolysis.
- Co-administer with synergistic inhibitors (e.g., iodide ions) to reduce degradation .
How can computational modeling guide the synthesis of novel this compound analogs?
Answer:
- Molecular docking : Predict binding affinities to target proteins (e.g., viral polymerases) .
- MD simulations : Assess stability of inhibitor-substrate complexes under physiological conditions.
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and toxicity profiles .
Case study : N1-(3-Methylphenyl) derivatives showed higher adsorption energy (−34.2 kJ/mol) in DFT simulations, aligning with experimental inhibition efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
